Stibophen anhydrous

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

23940-36-5 |

|---|---|

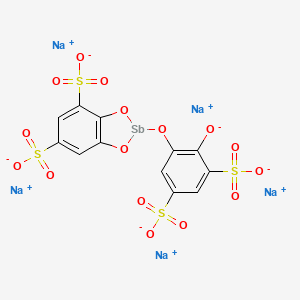

Molecular Formula |

C12H4Na5O16S4S |

Molecular Weight |

769.1 g/mol |

IUPAC Name |

pentasodium;2-(2-oxido-3,5-disulfonatophenoxy)-1,3,2-benzodioxastibole-4,6-disulfonate |

InChI |

InChI=1S/2C6H6O8S2.5Na.Sb/c2*7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;;;;;/h2*1-2,7-8H,(H,9,10,11)(H,12,13,14);;;;;;/q;;5*+1;+3/p-8 |

InChI Key |

DZFMIYUMNRPCAB-UHFFFAOYSA-F |

SMILES |

C1=C(C=C(C2=C1O[Sb](O2)OC3=C(C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=C(C=C(C2=C1O[Sb](O2)OC3=C(C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |

Synonyms |

fuadin sodium antimony bis-catechol 2,4 disulfonate Stibophen |

Origin of Product |

United States |

Historical Trajectories and Foundational Chemical Investigations of Stibophen Anhydrous

Genesis and Early Chemical Synthesis Methodologies

The emergence of Stibophen (B231939) was a direct response to the challenges posed by earlier antimonial treatments, primarily the toxicity and irritancy of compounds like antimony potassium tartrate.

The discovery and development of Stibophen are credited to the collaborative efforts of chemist Hans Schmidt at the von Heyden Chemical Works and pharmacologist Paul Uhlenhuth at the University of Freiberg in Germany. Their research was driven by the hypothesis that the severe side effects of existing antimonials were due to the in-vivo release of antimony oxide from less stable complexes. The goal was to create a stronger, more stable antimony complex that would be better tolerated.

This research culminated in the synthesis of Stibophen. The first-generation synthetic route, detailed in patents from the 1920s, involved the reaction of antimony trioxide with sodium pyrocatechol-3,5-disulfonate in an alkaline solution. This method produced a stable, water-soluble complex. The potassium salt was first marketed in 1924, but it was the less irritant sodium salt, introduced in 1929 under the trade name Fouadin, that gained widespread recognition. The name Fouadin was a strategic choice to honor King Fuad of Egypt, a country where schistosomiasis, the primary target of the drug, was a major health issue.

| Key Figures in Stibophen's Discovery | Contribution | Affiliation |

| Hans Schmidt | Lead chemist, developed the synthetic methodology. | von Heyden Chemical Works, Radebeul, Germany |

| Paul Uhlenhuth | Lead pharmacologist, tested the compound. | University of Freiberg, Germany |

In the era of Stibophen's discovery, structural elucidation relied on classical chemical methods rather than modern spectroscopic techniques. The initial structural hypothesis correctly identified it as a complex of antimony with catechol disulfonate. The formal chemical name is Pentasodium 2-(2-oxido-3,5-disulfonatophenoxy)-1,3,2-benzodioxastibole-5,7-disulfonate, which reflects a central trivalent antimony atom chelated by two molecules of a catechol derivative.

The structure is described as an antimonate(5-) complex, specifically (T-4)-Bis[4,5-dihydroxy-1,3-benzenedisulfonato(4-)-O4,O5]-antimonate(5-). This indicates a central antimony atom bonded to the oxygen atoms of two catechol disulfonate ligands. The coordination environment around the antimony(III) atom in such catecholate complexes is generally a distorted trigonal bipyramid, where one equatorial position is occupied by a stereochemically active lone pair of electrons. While a specific X-ray crystal structure for Stibophen itself is not widely cited in the available literature, studies on analogous antimony(III) catecholate complexes, such as [pyH][Sb(1,2-O2C6H4)2], have confirmed this type of geometry.

The development of Stibophen was part of a broader evolution in the research of medicinal compounds, particularly those containing metals. The paradigm shifted from the empirical use of simple inorganic salts, like the tartar emetic used since the 16th century, to the rational design of organometallic compounds. This shift was pioneered by figures like Paul Ehrlich with his work on organoarsenicals, which inspired the development of related antimonials like Stibenyl, an earlier product of the Schmidt and Uhlenhuth collaboration.

The core idea was that chelating the metal ion within an organic molecule could modulate its properties, creating more stable and less toxic agents. This concept of creating stronger complexes to prevent the release of free metal oxides, as pursued by Schmidt and Uhlenhuth, was a significant advancement in chemotherapy. This led to the development of not only trivalent compounds like Stibophen but also later pentavalent antimonials such as sodium stibogluconate (B12781985), which became a mainstay in treating other parasitic diseases.

Pioneering Structural Hypotheses and Elucidation Attempts

Evolution of Synthesis in Academic Research

Following its industrial development, the synthesis of Stibophen and related antimony catecholate complexes became a subject of academic investigation, leading to refined protocols and a deeper understanding of their chemistry.

Academic research has focused on the synthesis and characterization of various antimony(III) complexes with O-bearing organic ligands, including catechols. These studies often employ modern analytical techniques to confirm the structure and purity of the resulting compounds. Laboratory protocols for synthesizing antimony catecholate complexes often involve the reaction of an antimony(III) salt, such as antimony(III) acetate (B1210297) or antimony trichloride (B1173362), with the desired catechol ligand in a suitable solvent. For instance, the reaction of Sb(OAc)₃ with catechol in pyridine (B92270) yields the complex [pyH][Sb(1,2-O₂C₆H₄)₂]. Such studies provide detailed characterization using methods like single-crystal X-ray diffraction, which precisely determines bond lengths and coordination geometries. These refined protocols allow for the synthesis of high-purity materials essential for detailed chemical and physical studies.

| Reagents for Antimony Catecholate Synthesis | Product Type | Reference |

| Antimony trioxide, Sodium pyrocatechol-3,5-disulfonate | Stibophen | DE 448800 |

| Antimony(III) acetate, Catechol, Pyridine | Pyridinium bis(catecholato)antimonate(III) | Inorganic Chemistry |

| Triarylantimony(III), o-quinone | Triarylantimony(V) catecholate complex | Russian Chemical Bulletin |

The concept of a "precursor" in chemistry refers to a compound that participates in a chemical reaction that produces another compound. In the context of Stibophen, the original precursors were antimony trioxide and sodium pyrocatechol-3,5-disulfonate. Academic research has explored alternative precursor pathways to generate diversity in antimony complexes. This includes using different starting materials for either the metal or the ligand.

The term "pre-precursor" is sometimes used for chemicals that are starting materials for making precursors themselves. While more common in the context of illicit drug synthesis, the principle of a synthetic chain starting from basic materials applies. For Stibophen, the synthesis of the ligand, pyrocatechol-3,5-disulfonic acid (or its salt, Tiron), is a key preceding step.

Academic exploration into organoantimony chemistry has involved synthesizing a wide array of catecholate complexes using various substituted catechols and different organoantimony precursors. For example, reacting triarylantimony(III) compounds with o-quinones provides a route to triarylantimony(V) catecholates. This exploration of different precursor pathways allows chemists to fine-tune the electronic and steric properties of the final complex, leading to new materials and a better understanding of the fundamental coordination chemistry of antimony.

Advancements in Anhydrous Reaction Conditions for Stibophen Synthesis

The synthesis of Stibophen, chemically known as sodium antimony(III) bis(pyrocatechol-2,4-disulfonate), involves the complexation of a trivalent antimony source with a sulfonated catechol derivative. While specific historical documents detailing the evolution of its synthesis are not extensively available in reviewed literature, the principles of coordination chemistry and analogous syntheses of other antimony and catecholate complexes allow for a chemically sound reconstruction of the reaction conditions. The development of Stibophen as a less toxic alternative to tartar emetic necessitated a synthesis process that would yield a stable, pure product, a goal often achieved through the use of anhydrous (water-free) reaction environments. annualreviews.org

The progression in synthetic chemistry suggests that early preparations likely moved from aqueous environments, which are common but can lead to unstable hydrates and side products, towards anhydrous organic solvents. This shift is a hallmark of advancing control over chemical reactions, aiming to improve yield, purity, and stability of the final compound. For antimony compounds, anhydrous conditions are particularly crucial to prevent the premature hydrolysis of reactive antimony intermediates.

The synthesis of related compounds, such as antimony triacetate, provides a model for the conditions likely employed for Stibophen. The synthesis of antimony triacetate can be achieved by reacting antimony trichloride with acetic acid or, more relevantly, by reacting antimony trioxide (Sb₂O₃) with acetic anhydride (B1165640) in an anhydrous inert solvent like toluene (B28343) or xylene. This latter method avoids the generation of HCl and can produce a purer product. Such a reaction is typically heated to temperatures between 70–130°C to ensure the reaction proceeds to completion.

Drawing a parallel to Stibophen, a plausible anhydrous synthesis would involve the reaction of an antimony(III) source, such as antimony trioxide or antimony trichloride, with catechol-3,5-disulfonic acid (or its sodium salt) in a non-aqueous solvent. The use of an anhydrous solvent like acetonitrile (B52724), which is employed in the synthesis of other metal-catecholate complexes, would facilitate the reaction while preventing the formation of unwanted hydrates. jmaterenvironsci.com The reaction would likely be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the trivalent antimony to the pentavalent state.

The table below outlines plausible reactants and conditions for the anhydrous synthesis of Stibophen, based on analogous chemical processes.

Table 1: Plausible Reactants and Conditions for Anhydrous Stibophen Synthesis

| Component | Function | Example | Rationale / Reference |

|---|---|---|---|

| Antimony Source | Provides the central Sb(III) ion | Antimony Trioxide (Sb₂O₃) | A common, stable precursor for Sb(III) compounds. |

| Ligand Source | Chelating agent that binds to antimony | Catechol-3,5-disulfonic acid | The organic molecule that forms the complex with antimony. |

| Solvent | Anhydrous reaction medium | Acetonitrile, Toluene, Xylene | Inert, anhydrous solvents prevent hydrolysis and side reactions. jmaterenvironsci.com |

| Base (optional) | To deprotonate the ligand's hydroxyl groups | Sodium Methoxide | Facilitates the formation of the sodium salt of the complex. |

| Atmosphere | Prevents oxidation | Inert (Nitrogen, Argon) | Protects the Sb(III) from being oxidized to Sb(V). |

Further advancements would focus on optimizing these conditions to maximize yield and purity. This includes the fine-tuning of reactant stoichiometry, reaction time, and temperature. For instance, in the synthesis of antimony triacetate, a specific solvent-to-antimony ratio was found to minimize side reactions and improve crystallization. Similarly, the purification of the final Stibophen anhydrous product would involve crystallization from the reaction mixture, followed by washing with a non-polar solvent to remove any unreacted starting materials, and drying under vacuum to ensure all residual solvent and moisture are removed.

The table below summarizes key research findings applicable to the synthesis of this compound by analogy.

Table 2: Research Findings on Analogous Anhydrous Syntheses

| Parameter | Finding | Implication for Stibophen Synthesis | Reference |

|---|---|---|---|

| Catalyst System | For some antimony oxidations, a composite catalyst of phenolic compounds and organic peroxides is used. | While Stibophen synthesis is a complexation, not an oxidation of elemental Sb, this highlights the use of organic additives to control reactivity. | |

| Solvent Choice | Anhydrous acetonitrile is effective for the condensation reaction to form copper(II) catecholate complexes. | Suggests that polar aprotic solvents are suitable for forming metal-catecholate bonds without introducing water. | jmaterenvironsci.com |

| Temperature Control | In antimony triacetate synthesis, lower temperatures (70–75°C) favored higher yields over shorter reaction times. | Precise temperature control is crucial for optimizing the yield of the desired Stibophen complex. |

| Purification | Filtration at high temperature followed by cooling for crystallization and vacuum drying is effective for antimony triacetate. | A similar multi-step purification process would be necessary to isolate pure this compound. | |

While direct historical accounts of the advancements in anhydrous reaction conditions for Stibophen are scarce, the principles derived from the synthesis of similar organometallic compounds provide a clear picture of the probable methodologies employed. The move towards anhydrous, non-aqueous solvents represents a significant, albeit undocumented, advancement in the production of a more stable and pure form of this important medicinal compound.

Advanced Synthetic Strategies and Chemical Derivatization in Stibophen Anhydrous Research

Chemical Modification and Analog Design

Synthesis of Isotopically Labeled Stibophen (B231939) Anhydrous for Research Applications

The use of isotopically labeled compounds is a cornerstone of modern biomedical and pharmacological research, enabling detailed investigation of a drug's metabolic fate, mechanism of action, and pharmacokinetic profile. For a complex molecule like Stibophen anhydrous, isotopic labeling provides an indispensable tool for tracking the compound and its metabolites in biological systems. The synthesis of labeled Stibophen can be approached by introducing isotopes into its core components: the catechol ring, the sulfonate groups, or the central antimony atom. The choice of isotope and its position within the molecule is dictated by the specific research question being addressed.

The foundational precursor for the organic ligand of Stibophen is catechol. A variety of synthetic methodologies have been developed for the isotopic labeling of catechol and its derivatives, which can then be utilized to build the final labeled Stibophen molecule.

Carbon Labeling (¹³C and ¹⁴C):

Carbon-13 (¹³C), a stable isotope, and Carbon-14 (¹⁴C), a radioisotope, are frequently used to label the aromatic rings of drug molecules. The synthesis of uniformly ring-labeled catechol is a key step. One established method begins with isotopically labeled phenol (B47542) ([U-ring-¹³C]-phenol or [U-ring-¹⁴C]-phenol) as the starting material. researchgate.netresearchgate.net A multi-step synthesis involving ortho-hydroxylation can then be employed to produce the desired labeled catechol. researchgate.netresearchgate.netscispace.com

A plausible synthetic sequence is as follows:

Derivatization of Phenol: The labeled phenol is first derivatized to protect the hydroxyl group and direct the subsequent hydroxylation.

Ortho-hydroxylation: The derivatized phenol undergoes regioselective hydroxylation at the ortho position.

Cleavage: The protecting group is removed to yield the final ¹³C- or ¹⁴C-labeled catechol. researchgate.net

Once the labeled catechol is synthesized, it undergoes sulfonation. This is typically achieved by reacting the catechol with a sulfonating agent, such as fuming sulfuric acid or chlorosulfonic acid, to introduce the two sulfonate groups at positions 3 and 5 of the catechol ring. The reaction conditions must be carefully controlled to achieve the desired disulfonation.

Finally, the resulting isotopically labeled 4,5-dihydroxybenzene-1,3-disulfonic acid is reacted with an antimony salt, such as antimony(III) chloride, in an aqueous solution with sodium hydroxide (B78521) or sodium carbonate to form the pentasodium antimony(III) complex, this compound.

Hydrogen Labeling (Deuterium, ²H):

Deuterium (B1214612) (²H) is a stable isotope of hydrogen and is commonly used as a tracer in metabolic studies. Deuterated Stibophen can be synthesized by introducing deuterium into the catechol ring. A straightforward method for this is through acid-catalyzed hydrogen-deuterium exchange. nih.gov Catechol or its derivatives can be heated in deuterated water (D₂O) in the presence of an acid catalyst to exchange the hydrogen atoms on the aromatic ring for deuterium atoms. researchgate.net Regioselective labeling can also be achieved under specific conditions. nih.gov The resulting deuterated catechol can then be sulfonated and complexed with antimony as described above.

Sulfur Labeling (³⁵S):

For studies focusing on the sulfonate groups, the radioisotope Sulfur-35 (³⁵S) can be incorporated. This would involve the use of a ³⁵S-labeled sulfonating agent. A common precursor for this is ³⁵S-labeled sulfuric acid. Alternatively, [³⁵S]sulfite can be synthesized from [³⁵S]sulfate. nih.govnih.gov The sulfonation reaction would proceed by treating catechol with the ³⁵S-labeled sulfonating agent to produce catechol-3,5-di(³⁵S-sulfonic acid). This labeled ligand is then complexed with antimony to yield [³⁵S]-Stibophen.

Oxygen Labeling (¹⁸O):

Oxygen-18 (¹⁸O), a stable isotope, can be used to label the hydroxyl groups of the catechol moiety. This is particularly useful for investigating reactions involving these groups, such as metabolism or complexation. The labeling can be accomplished through metal-catalyzed oxygen exchange. For instance, treating catechol with H₂¹⁸O in the presence of a catalyst like iron(III) chloride (FeCl₃) can lead to the efficient incorporation of ¹⁸O into the hydroxyl groups. researchgate.net The ¹⁸O-labeled catechol can then be used to synthesize the final Stibophen compound.

The purification and characterization of the final isotopically labeled this compound product are critical to ensure its chemical and isotopic purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the structure and determining the level and position of isotopic incorporation.

The following interactive data tables summarize the potential isotopic labeling strategies for this compound and their research applications.

Table 1: Isotopes for Labeling this compound

| Isotope | Type | Common Labeled Precursor | Site of Labeling in Stibophen |

|---|---|---|---|

| ¹³C | Stable | [U-ring-¹³C]-Phenol researchgate.netresearchgate.net | Catechol aromatic ring |

| ¹⁴C | Radioactive | [U-ring-¹⁴C]-Phenol researchgate.netresearchgate.net | Catechol aromatic ring |

| ²H (D) | Stable | Deuterated Water (D₂O) researchgate.net | Catechol aromatic ring |

| ³⁵S | Radioactive | [³⁵S]-Sulfuric Acid / [³⁵S]-Sulfite nih.gov | Sulfonate groups |

Table 2: Research Applications of Isotopically Labeled this compound

| Labeled Compound | Research Application | Analytical Technique |

|---|---|---|

| [¹³C]-Stibophen | Elucidation of metabolic pathways, structural studies | NMR, Mass Spectrometry |

| [¹⁴C]-Stibophen | Absorption, Distribution, Metabolism, and Excretion (ADME) studies, quantitative analysis of drug and metabolites | Liquid Scintillation Counting, Autoradiography |

| [²H]-Stibophen | Mechanistic studies of metabolism (Kinetic Isotope Effect), internal standard for quantitative analysis | Mass Spectrometry, NMR |

| [³⁵S]-Stibophen | Studies on the stability and fate of the sulfonate groups, interaction with sulfur-metabolizing enzymes | Liquid Scintillation Counting, Autoradiography |

Structural Characterization and Theoretical Chemical Analysis of Stibophen Anhydrous

Advanced Spectroscopic and Crystallographic Investigations

Spectroscopic and crystallographic methods are fundamental tools in determining the molecular structure and properties of chemical compounds. Their application to Stibophen (B231939) anhydrous allows for the investigation of its structure in both solution and solid states, as well as the identification of its constituent parts.

High-Resolution NMR Spectroscopy for Solution-State Structural Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra (e.g., ¹H NMR), information about the types of protons, their chemical environment, and their connectivity within the molecule can be obtained. For Stibophen anhydrous, ¹H NMR could provide details on the aromatic protons and any other hydrogen atoms present in the organic ligands. Multinuclear NMR, such as probing antimony nuclei if feasible, could potentially offer direct information about the antimony center and its coordination environment in solution. While general application of ¹H-NMR for compound characterization is noted, specific high-resolution NMR data for this compound were not found in the consulted literature.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis in Research

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain information about its structure through the analysis of fragmentation patterns. In research settings, techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) can be used to obtain the mass-to-charge ratio (m/z) of the intact molecule, confirming its molecular weight. Furthermore, tandem mass spectrometry (MS/MS) can induce fragmentation of the parent ion, producing a unique pattern of fragment ions. Analyzing these fragmentation pathways can provide valuable information about the connectivity and substructures within the this compound molecule. The molecular weight of this compound is reported as 769.10 g/mol , which can be confirmed by MS. LC-MS (Liquid Chromatography-Mass Spectrometry) is a coupled technique that can be used for the identification and characterization of compounds in mixtures.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes. IR spectroscopy measures the absorption of infrared radiation by the molecule, with specific frequencies corresponding to the vibrations of different bonds and functional groups (e.g., S=O stretches from sulfonate groups, C-O stretches, aromatic ring vibrations). Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information about molecular vibrations. These techniques can help confirm the presence of the expected functional groups in this compound and provide insights into their bonding environment. Analysis of characteristic functional groups in IR spectra has been shown to be useful in characterizing coordination compounds. While vibrational spectroscopy is a standard characterization method, specific IR or Raman spectra for anhydrous Stibophen were not found in the consulted literature.

Computational Chemistry and Molecular Modeling

Computational chemistry employs a variety of theoretical methods and software to model and study molecular properties. These approaches can complement experimental data by providing insights into electronic structure, reactivity, and reaction mechanisms.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure, bonding, and reactivity of molecules. For this compound, DFT calculations could be used to optimize its molecular geometry in the gas phase or in the presence of a solvent model, providing theoretical bond lengths and angles. These calculations can also predict electronic properties such as molecular orbitals, charge distribution, and electrostatic potential, which are important for understanding the molecule's reactivity and interactions with other species. Furthermore, quantum chemical methods can be used to calculate spectroscopic parameters, aiding in the interpretation of experimental NMR, IR, and Raman spectra. While DFT calculations are applied to study the electronic structure and reactivity of metal complexes in general, specific quantum chemical studies on this compound were not identified in the search results.

| Technique | Information Provided | Application to this compound (Based on Principles) | Specific Data Found in Search Results |

| High-Resolution NMR Spectroscopy | Solution-state structure, connectivity, dynamics | Elucidating the structure and environment of hydrogen atoms and potentially the antimony center in solution. | Mentioned as a characterization method, but specific spectral data were not provided. |

| X-ray Crystallography | Solid-state molecular architecture, bond lengths/angles | Determining the precise 3D arrangement of atoms, coordination geometry around antimony in the solid state. | Not found in the consulted literature. |

| Mass Spectrometry | Molecular weight, fragmentation patterns | Confirming molecular weight (769.10 g/mol ) and gaining structural information from fragmentation. | Molecular weight confirmed. Mentioned as a characterization method. |

| Vibrational Spectroscopy (IR, Raman) | Functional group analysis, vibrational modes | Identifying and confirming the presence of functional groups like sulfonates and phenoxy moieties. | Mentioned for characterizing functional groups in coordination compounds. Specific spectra for Stibophen not found. |

| Quantum Chemical Calculations | Electronic structure, reactivity, optimized geometry | Predicting electronic properties, optimizing molecular geometry, and understanding potential reaction pathways. | Mentioned for studying electronic structure and reactivity of metal complexes. Specific calculations for Stibophen not found. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand Interactions

Molecular dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. mdpi.comnih.gov These simulations can provide insights into the dynamic properties of molecules, including conformational changes and interactions with other molecules, such as ligands. nih.govresearchgate.net MD simulations are valuable in understanding the flexibility and various conformational states that a molecule can adopt in a given environment. mdpi.comresearchgate.net

For a compound like this compound, MD simulations could be applied to analyze its conformational landscape in different conditions. This is particularly relevant given the flexibility around the antimony center and the potential for rotation or movement within the structure. Understanding the preferred conformations and the range of accessible structures is crucial for understanding its behavior and interactions.

Furthermore, MD simulations are widely used to study protein-ligand interactions at an atomic level. nih.govresearchgate.net Stibophen is known to act by inhibiting the enzyme phosphofructokinase, at least partly by binding to the sulfhydryl groups of the enzyme. wikipedia.orgncats.ioncats.io While specific MD studies on this compound interacting with phosphofructokinase were not found in the search results, MD simulations could be employed to model and analyze this interaction. Such simulations could help elucidate the binding pathway, the stability of the protein-ligand complex, the key residues involved in binding, and the influence of Stibophen binding on the enzyme's conformation and dynamics. nih.govresearchgate.net This can provide a detailed molecular understanding of its inhibitory mechanism.

In Silico Prediction of Intramolecular and Intermolecular Interactions

In silico prediction methods utilize computational approaches to predict various properties and interactions of chemical compounds. These methods can be used to predict intramolecular interactions (within the molecule) and intermolecular interactions (between molecules). nih.govnih.gov

For this compound, in silico methods could be applied to predict the types and strengths of intramolecular interactions, such as potential interactions between the sulfonate groups, the antimony center, and the aromatic rings. Understanding these internal interactions can provide insight into the molecule's stability and preferred 3D structure.

Regarding intermolecular interactions, in silico methods can predict how this compound might interact with solvent molecules, ions (such as sodium ions), and biological targets like proteins. nih.gov Given the presence of charged sulfonate groups and the metal center, Stibophen is likely involved in significant ionic and polar interactions. Van der Waals forces and potential pi-stacking interactions involving the aromatic rings could also be predicted. nih.gov These predictions can help understand its solubility, distribution, and binding affinity to biological targets. While specific in silico prediction studies on the intramolecular and intermolecular interactions of this compound were not detailed in the search results, the application of these computational techniques holds potential for gaining deeper theoretical insights into its chemical behavior and biological activity.

Mechanistic Elucidation: Molecular and Cellular Biology of Stibophen Anhydrous

Molecular Target Identification and Binding Dynamics

The specific action of stibophen (B231939) anhydrous is rooted in its ability to interact with and modulate the function of critical cellular components.

Enzymatic Target Identification: Phosphofructokinase Modulation

A primary molecular target of stibophen anhydrous has been identified as phosphofructokinase (PFK). wikidoc.orgwikipedia.orgscribd.com This enzyme plays a crucial role in the regulation of glycolysis, a fundamental metabolic pathway. wikidoc.orgscribd.com Stibophen acts as an inhibitor of PFK, disrupting the normal process of glucose metabolism. wikidoc.orgwikipedia.orgscribd.com The inhibition of this key enzyme is a central aspect of the compound's mechanism of action. wikidoc.orgncats.io

Investigation of this compound Interaction with Enzyme Active Sites

The inhibitory effect of stibophen on phosphofructokinase is a result of its direct interaction with the enzyme. wikidoc.org While the precise dynamics are complex, it is understood that stibophen binds to the enzyme, which can alter its three-dimensional structure and, consequently, its catalytic function. nih.govlibretexts.orgkhanacademy.org The active site of an enzyme is a specific region where the substrate binds and the chemical reaction is catalyzed. khanacademy.orgdducollegedu.ac.in Inhibitors like stibophen can interfere with this process. nih.gov Some inhibitors, known as non-competitive inhibitors, bind to a site other than the active site (an allosteric site) and cause a conformational change that reduces the enzyme's efficiency. nih.govdducollegedu.ac.in

Role of Specific Chemical Moieties in Molecular Binding (e.g., Sulfhydryl Groups)

The interaction between stibophen and phosphofructokinase is facilitated by specific chemical groups. Notably, stibophen, as a trivalent organic antimonial, has been shown to bind to the sulfhydryl (–SH) groups of the enzyme. wikidoc.orgwikipedia.orgscribd.comportal.gov.bd This binding to sulfhydryl groups can alter the tertiary structure of the protein, thereby affecting the active site and inhibiting the enzyme's function. portal.gov.bd

Table 1: Key Molecular Interactions of this compound

| Interacting Molecule | Target Enzyme | Key Binding Site | Consequence of Binding |

| This compound | Phosphofructokinase (PFK) | Sulfhydryl (-SH) groups | Inhibition of enzyme activity |

Proteomic Approaches for Unbiased Target Discovery

Modern drug discovery and mechanistic studies increasingly rely on proteomic approaches to identify molecular targets in an unbiased manner. brieflands.comscitechnol.com These techniques allow for a global analysis of the proteome—the entire set of proteins expressed by an organism—to see how it is affected by a compound like stibophen. scitechnol.comnih.gov Methods such as chemical proteomics can identify direct binding partners of a small molecule within a complex biological sample. mdpi.comfrontlinegenomics.com Quantitative proteomic techniques, including stable isotope labeling with amino acids in cell culture (SILAC), can reveal changes in protein abundance or modification states upon drug treatment, providing clues about both direct targets and downstream effects. brieflands.commdpi.com While specific large-scale proteomic studies for stibophen are not detailed in the provided context, these approaches represent a powerful strategy for comprehensively mapping its protein interaction landscape and uncovering potential new targets beyond phosphofructokinase. scitechnol.commdpi.comfrontlinegenomics.com

Modulation of Biochemical Pathways in Model Systems

The inhibition of a key enzyme like phosphofructokinase by this compound has significant downstream consequences on cellular metabolism.

Impact on Glycolysis and Associated Metabolic Fluxes in Research Models

By inhibiting phosphofructokinase, stibophen directly disrupts the glycolytic pathway. wikidoc.orgscribd.comwdh.ac.id This inhibition leads to an accumulation of the PFK substrate, fructose-6-phosphate, and a decrease in the concentration of its product, fructose-1,6-bisphosphate. ufpe.br This blockage in the glycolytic cascade ultimately depresses the energy production of the cell. ufpe.br

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a cell. wikipedia.orgnih.govvanderbilt.edu By using isotopically labeled substrates, such as ¹³C-labeled glucose, researchers can trace the flow of atoms through the metabolic network and calculate the flux through various pathways, including glycolysis. vanderbilt.educreative-proteomics.comrsc.org In the context of stibophen research, MFA could be employed to precisely measure the reduction in glycolytic flux and assess the resulting metabolic rerouting in various model systems. This would provide a quantitative understanding of how cells adapt their metabolism in response to PFK inhibition by stibophen.

Table 2: Effect of this compound on Glycolytic Intermediates

| Metabolite | Effect of Stibophen | Pathway |

| Fructose-6-phosphate | Accumulates | Glycolysis |

| Fructose-1,6-bisphosphate | Decreases | Glycolysis |

Investigation of this compound Effects on Other Antimony-Sensitive Pathways

Stibophen is a trivalent antimony compound, and its primary, most well-documented mechanism of action is the inhibition of phosphofructokinase (PFK), an essential enzyme in the glycolytic pathway of parasitic worms. ncats.iowikipedia.org By binding to the sulfhydryl (–SH) group of the enzyme, Stibophen disrupts glycolysis, leading to paralysis and death of the parasite. wikipedia.org This interaction with sulfhydryl groups is a characteristic feature of heavy metals and metalloids, suggesting that Stibophen's biological effects may extend beyond PFK to other antimony-sensitive cellular pathways.

Antimony compounds are known to interact with various enzymes and proteins that contain reactive cysteine residues. ethernet.edu.et This suggests that other metabolic pathways reliant on sulfhydryl-containing enzymes could be susceptible to inhibition by Stibophen. While research has focused heavily on PFK, the broader enzymatic inhibition profile of Stibophen remains an area requiring more in-depth investigation.

Comparative studies with other antimonials reveal differences in activity, hinting at varied interactions with cellular targets. For instance, in vitro tests showed Stibophen to have a less potent effect on Schistosoma larvae compared to other antimony compounds like antimony sodium tartrate or stibocaptate (B1212483) at similar antimony concentrations. who.int This discrepancy suggests that the chelated structure of Stibophen—antimony complexed with pyrocatechol-disulfonate—influences its specificity and interaction with various biological targets, potentially altering its effects on other antimony-sensitive pathways compared to simpler antimony salts. who.intepa.gov The general toxicity profile of antimony, which affects multiple organ systems, further implies that its compounds can interfere with a wide array of cellular processes beyond a single enzyme. nih.gov

Cross-Talk with Cellular Signal Transduction Networks

Direct research detailing the specific cross-talk between this compound and cellular signal transduction networks is limited. However, based on its primary mechanism of action, significant indirect effects on signaling can be inferred. The inhibition of glycolysis, a central hub of cellular metabolism, invariably impacts the energy status of the cell, which is closely monitored by key signaling pathways.

A major disruption in ATP production through the inhibition of PFK would likely lead to the activation of energy-sensing pathways such as the AMP-activated protein kinase (AMPK) pathway. AMPK acts as a master regulator of metabolism, and its activation triggers a cascade of downstream signaling events aimed at restoring energy homeostasis. While not directly demonstrated for Stibophen, other compounds that affect cellular energy metabolism have been shown to influence such signaling networks. researchgate.net

Furthermore, precedents exist for other antiparasitic agents to directly modulate host and parasite signal transduction. For example, the anti-leishmanial drug miltefosine (B1683995) has been shown to interfere with enzymes involved in cell proliferation and growth factor signal transduction. ucl.ac.uk Given that Stibophen is a metalloid-based drug, it is plausible that it could interact with protein kinases or phosphatases, many of which are sensitive to metal ions and play critical roles in signal transduction. However, without specific studies, the interaction of Stibophen with key networks like MAPK/ERK or PI3K/Akt remains speculative and represents a critical gap in understanding its complete molecular and cellular effects.

Cellular Uptake, Distribution, and Fate in Research Models

The efficacy of Stibophen as an intracellular agent is contingent on its ability to enter target cells, distribute to the appropriate subcellular compartments, and interact with its molecular targets.

Mechanisms of this compound Entry into Model Cells

The precise mechanisms by which this compound enters target cells, such as parasitic helminths or host cells, have not been fully elucidated. However, general principles of cellular uptake for small molecules and nanoparticles provide a framework for potential pathways. The uptake of xenobiotics into cells is often an active, energy-dependent process. scienceopen.comnih.gov

Common mechanisms for cellular entry include:

Endocytosis: This process involves the cell engulfing external substances. It can be subdivided into several categories, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. scienceopen.commdpi.com Pharmacological inhibitor studies are often used to dissect which of these pathways are dominant for a particular compound. nih.govnih.gov For example, the use of inhibitors like chlorpromazine (B137089) (for clathrin-mediated pathways) or genistein (B1671435) (for caveolin-mediated pathways) could clarify the entry mechanism of Stibophen in model systems. nih.gov

Transporter-Mediated Uptake: Specific membrane transporter proteins may facilitate the entry of Stibophen. The chemical structure of Stibophen, a pentasodium salt of an antimony-catechol complex, is highly water-soluble, which might favor interaction with aqueous channels or transporters. ontosight.ai

The uptake process is likely cell-type dependent, with different mechanisms potentially being utilized in parasite versus host cells. nih.gov The initial interaction is likely an ionic binding between the charged Stibophen molecule and proteoglycans on the cell surface. scienceopen.com

Subcellular Localization Studies in In Vitro Systems

Understanding where Stibophen accumulates within a cell is crucial to understanding its mechanism of action and potential off-target effects.

Cytosolic Localization: The primary target of Stibophen in parasites is the enzyme phosphofructokinase (PFK), which resides in the cytosol. wikipedia.org Therefore, for Stibophen to exert its primary anthelmintic effect, it must achieve a sufficient concentration in the cytoplasm of the parasite's cells.

Localization in Host Cells: Research using a rat model provides insight into the fate of Stibophen in a mammalian system. A study using a radiolabeled antimony catechol disulfonate complex, the active component of Stibophen, found that the antimony localized almost exclusively within the hemoglobin fraction of red blood cells. epa.gov This suggests that in erythrocytes, the compound is taken up and sequestered within this major cytosolic protein. epa.gov

The following table summarizes the reported subcellular localization of antimony from Stibophen in different research models.

| Research Model | Cell/Tissue Type | Subcellular Localization | Implied Target/Interaction | Reference |

| In Vitro (Parasite) | Helminth Cells | Cytosol (Inferred) | Phosphofructokinase (PFK) | wikipedia.org |

| In Vivo (Rat) | Red Blood Cells | Hemoglobin Fraction | Globin Protein | epa.gov |

Intracellular Ligand Binding and Sequestration Research

Once inside the cell, Stibophen exerts its effects by binding to specific molecular targets. The nature of these interactions determines its efficacy and potential for sequestration.

Enzyme Inhibition: The most definitive intracellular binding event described for Stibophen is its interaction with the parasite enzyme phosphofructokinase. ncats.iowikipedia.org The trivalent antimony atom is believed to form a covalent bond with the sulfhydryl (–SH) group of a cysteine residue within the enzyme, leading to its inhibition. wikipedia.org

Binding to Other Proteins: The finding that antimony from Stibophen binds to the globin portion of hemoglobin in rat red blood cells indicates that it can form stable adducts with proteins other than its primary target enzyme. epa.gov Globin is a protein rich in potential coordination sites. This binding effectively sequesters the compound within red blood cells.

General Principles of Metal Binding: As a metalloid, antimony has the potential to bind to various intracellular ligands. wikipedia.org It can interact with sulfur-containing biomolecules, such as the amino acid cysteine and the tripeptide glutathione, which are abundant in cells and play roles in detoxification and redox balance. ethernet.edu.et This binding could represent a mechanism of action, a pathway for detoxification, or a form of sequestration. The exploration of intracellular allosteric binding sites on G-protein-coupled receptors (GPCRs) is an emerging area in pharmacology, but it remains unknown if Stibophen can interact with such sites. nih.govresearchgate.net

The identified intracellular binding partners for Stibophen are summarized in the table below.

| Binding Partner | Molecular Class | Cellular Location | Type of Interaction | Reference |

| Phosphofructokinase | Enzyme | Cytosol (Parasite) | Covalent binding to sulfhydryl groups | wikipedia.org |

| Globin | Protein | Cytosol (Rat Red Blood Cells) | Attachment/Complexation | epa.gov |

Analytical Methodologies for Stibophen Anhydrous in Research Settings

Chromatographic Separation Techniques

Chromatography is fundamental to isolating Stibophen (B231939) anhydrous or its primary element, antimony, from complex sample matrices and for distinguishing between its different chemical forms.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of pharmaceutical compounds. While specific, validated HPLC methods solely for the parent compound "Stibophen anhydrous" are not extensively detailed in publicly available research, the principles of HPLC method development are broadly applicable. Furthermore, HPLC coupled with element-specific detectors is a well-established method for the speciation of inorganic antimony (Sb), which is directly relevant as Stibophen is an Sb(III) compound. mdpi.com

Method development for a compound like Stibophen would involve the systematic optimization of several parameters to achieve a desired separation. This includes selecting an appropriate stationary phase (the column), a mobile phase (the solvent system), and a suitable detector. For separating antimony species, anion-exchange and reversed-phase columns are commonly employed. mdpi.comnih.gov

Hyphenated techniques, such as HPLC coupled with Hydride Generation Atomic Absorption Spectrometry (HGAAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS), are powerful tools for antimony speciation. mdpi.comnih.gov These methods allow for the online separation and determination of inorganic Sb(III) and Sb(V) species. mdpi.com For instance, research has demonstrated the separation of Sb(III) and Sb(V) using an anion exchange column with a citrate (B86180) solution as the mobile phase, achieving baseline separation of the two species. mdpi.com

Table 1: Example HPLC Parameters for Antimony Speciation Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Technique | HPLC-HG-AAS | HPLC-ICP-MS |

| Column | PRP-X 100 Anion Exchange (100 mm x 4.1 mm) | Hamilton PRP-X100 Anion Exchange |

| Mobile Phase/Eluent | 50 mmol/L Citrate Solution (pH 4.0) | Gradient with A: 20mmol/L EDTA, 2mmol/L KHP in 1% v/v methanol (B129727) (pH 5.5) and B: 20mmol/L EDTA, 2mmol/L KHP, 40mmol/L (NH4)2CO3 in 1% v/v methanol (pH 9.0) |

| Flow Rate | 2.0 mL/min | Not Specified |

| Detection | Hydride Generation Atomic Absorption Spectrometry (HG-AAS) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |

| Retention Times | Sb(V): 1.4 min, Sb(III): 3.6 min | Sb(III), Sb(V), and TMeSb separated in < 8 min |

| Reference | mdpi.com | researchgate.net |

This table presents data from studies on antimony speciation, which is applicable to the analysis of the Sb(III) component of Stibophen.

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. Non-volatile compounds like this compound cannot be directly analyzed by GC. Therefore, the application of GC requires a chemical modification step known as derivatization to convert the non-volatile analyte into a volatile derivative. researchgate.netcnr.it

Common derivatization strategies for metals and metalloids like antimony include:

Hydride Generation: This is the most common method, where antimony compounds are reacted with a reducing agent, such as sodium borohydride, to form volatile stibine (B1205547) gas (SbH₃). pjoes.com This gaseous hydride can then be separated by a GC column.

Alkylation: This involves reacting the analyte with an alkylating agent to form volatile organometallic compounds.

While GC is a well-established technique for many analytes, specific methods detailing the derivatization of the intact Stibophen molecule for GC analysis are not prevalent in the reviewed literature. Most research focuses on determining the total elemental antimony or its inorganic species (Sb(III)/Sb(V)) after sample decomposition. The analysis would typically involve the generation of volatile hydrides from the digested sample, followed by GC separation and detection by a sensitive detector like a mass spectrometer (MS) or an atomic emission detector (AED). pjoes.com

Ion Chromatography for Antimony Speciation Studies

Ion Chromatography (IC) is a highly effective technique for separating ionic species, making it ideal for the speciation of antimony, which commonly exists in the environment and biological systems in two primary oxidation states: antimonite (Sb(III)) and antimonate (B1203111) (Sb(V)). researchgate.netnih.gov Since Stibophen is a trivalent antimony compound, IC methods are crucial for studying its stability, and transformation, and for distinguishing it from its pentavalent counterpart in various matrices. tubitak.gov.tr

IC systems for antimony speciation typically use an anion exchange column to separate the different anionic forms of antimony. researchgate.net The separation is influenced by factors such as the composition, pH, and flow rate of the mobile phase (eluent). nih.gov To achieve the low detection limits required for environmental and biological research, IC is almost always coupled with a highly sensitive element-specific detector, most commonly Inductively Coupled Plasma Mass Spectrometry (ICP-MS). researchgate.netoup.com This hyphenated technique, IC-ICP-MS, combines the superior separation capabilities of IC with the high sensitivity and elemental specificity of ICP-MS. researchgate.net

Recent research has focused on developing rapid and efficient methods. For example, a frontal chromatography (FC) method coupled with ICP-MS has been optimized for the fast speciation of Sb(III) and Sb(V), achieving analysis times as short as 150 seconds. oup.com

Table 2: Exemplary Ion Chromatography (IC) Methods for Antimony Speciation

| Parameter | Method 1 (FC-ICP-MS) | Method 2 (IC-ICP-MS) |

|---|---|---|

| Chromatography Type | Frontal Chromatography (FC) | Anion Exchange Chromatography |

| Stationary Phase | Strong Cation-Exchange Resin | Hamilton PRP-X100 |

| Mobile Phase | Diluted HNO₃ (pH ≤ 1) | Gradient Elution with EDTA and KHP |

| Detector | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |

| Analytes | Sb(III) (as Sb(OH)₂⁺), Sb(V) (as Sb(OH)₅) | Sb(III), Sb(V), Trimethyl Antimony(V) |

| Key Finding | Rapid separation (<150 s) with detection limits below 1 ng/kg. | Separation of three species in under 8 minutes with detection limits of 0.012–0.032 ng/mL. |

| Reference | oup.com | researchgate.net |

Spectroscopic and Electrochemical Detection Methods

Spectroscopic methods are essential for the quantitative determination of antimony, the core metallic element in this compound.

Atomic Absorption and Emission Spectrometry for Antimony Quantification

Atomic Absorption Spectrometry (AAS) and Atomic Emission Spectrometry (AES) are the most common and robust techniques for quantifying the total antimony content in a sample. These methods rely on the principle that atoms absorb or emit light at characteristic wavelengths. For AES, a high-energy source, such as an Inductively Coupled Plasma (ICP), is used to excite the atoms, which then emit light as they return to their ground state. This technique is often referred to as ICP-AES or ICP-Optical Emission Spectrometry (ICP-OES). nih.govvito.be

To enhance sensitivity and reduce matrix interferences, especially for trace-level analysis, both AAS and ICP-AES are frequently coupled with a hydride generation (HG) system. researchgate.netnih.gov In HG-AAS or HG-ICP-AES, the antimony in the sample is chemically converted to volatile stibine gas (SbH₃). This gas is then swept into the atomizer (a heated quartz tube for AAS or the plasma for AES) for measurement. This process effectively separates the analyte from the sample matrix, leading to improved detection limits. nih.govresearchgate.net

The optimization of various parameters is critical for accurate and reliable results. These include the concentration of the reducing agent (typically sodium borohydride), the type and concentration of the acid, and instrumental settings like gas flow rates and measurement wavelength. nih.govumass.edu

Table 3: Instrumental Parameters for Antimony Quantification by AAS and ICP-AES

| Parameter | Hydride Generation AAS (HG-AAS) | Hydride Generation ICP-AES |

|---|---|---|

| Wavelength | 217.6 nm | 231.147 nm |

| Reducing Agent | 0.6% (w/v) NaBH₄ in 0.5% (w/v) NaOH | Not Specified |

| Acid Medium | 10 M HCl | Sulfuric and Perchloric Acids |

| Atomizer/Source | Flame-heated quartz tube | Inductively Coupled Plasma |

| Detection Limit (LOD) | 0.55 µg/L | 0.41 µg/L |

| Key Feature | Optimized for selective Sb(III) or total Sb determination after a reduction step. | Allows for simultaneous determination of multiple elements (e.g., As, Se, Sb). |

| Reference | researchgate.netumass.edu | nih.gov |

UV-Visible Spectrophotometry for this compound Detection in Solutions

UV-Visible (UV-Vis) spectrophotometry is a fundamental analytical technique that measures the absorption of ultraviolet or visible light by a substance in solution. It is often used for the quantitative analysis of compounds that possess chromophores—parts of a molecule that absorb light.

This compound is a colorless crystalline powder, but its aqueous solutions are known to turn yellow, particularly upon oxidation in the air. pjoes.com This color change indicates that the compound or its degradation products absorb light in the visible region of the electromagnetic spectrum, making UV-Vis spectrophotometry a viable technique for its detection.

While UV-Vis spectrophotometry is a simpler and more accessible technique compared to atomic spectrometry or chromatography-mass spectrometry, its application for this compound in research settings has limitations. The primary challenges are a lack of specificity and lower sensitivity. Many other substances in a complex biological or environmental sample may also absorb light in the same region, leading to potential interference.

Therefore, in modern research, UV-Vis spectrophotometry is less likely to be used as a primary quantitative tool for Stibophen. However, it can be valuable for:

Stability Studies: Monitoring changes in the UV-Vis spectrum over time can provide information about the degradation or transformation of Stibophen in solution.

High-Concentration Measurements: In situations where concentrations are high and the sample matrix is simple, UV-Vis can offer a quick and straightforward method for quantification.

Process Monitoring: It can be used to monitor the progress of a chemical reaction involving Stibophen.

Detailed analytical methods specifying parameters like the wavelength of maximum absorbance (λmax) for this compound are not readily found in contemporary literature, which favors more specific and sensitive chromatographic and atomic spectrometry techniques.

Electrochemical Methods for Redox State Analysis

This compound is an organic compound containing antimony in the trivalent (Sb(III)) oxidation state. The environmental impact and toxicity of antimony are highly dependent on its oxidation state, with Sb(III) species being recognized as more toxic than pentavalent (Sb(V)) species. metrohm.com Consequently, analytical methods capable of distinguishing between these redox states are essential for research. Electrochemical techniques, particularly stripping voltammetry, are well-suited for this purpose due to their high sensitivity, low cost, and ability to perform speciation analysis. electrochemsci.org

Anodic Stripping Voltammetry (ASV) is a principal technique for the speciation of antimony. researchgate.net The methodology leverages the differential electrochemical behavior of Sb(III) and Sb(V) under controlled conditions. The general principle involves a two-step process: a deposition step, where antimony is preconcentrated onto the working electrode surface at a fixed potential, followed by a stripping step, where the potential is scanned, causing the deposited metal to be reoxidized and producing a current peak whose magnitude is proportional to the analyte's concentration.

The speciation of Sb(III) and Sb(V) is typically achieved by manipulating the acidity of the supporting electrolyte. researchgate.netcapes.gov.br

Determination of Sb(III): Analysis is first performed in a mildly acidic medium, such as 0.1 M to 0.5 M hydrochloric acid (HCl). researchgate.netspeciation.net Under these conditions, Sb(III) is electrochemically active and can be readily deposited and stripped, whereas Sb(V) remains inactive. researchgate.net This allows for the direct quantification of the more toxic Sb(III) form.

Determination of Total Antimony: To measure the total antimony concentration, one of two approaches is generally used. The first involves chemically reducing all Sb(V) in the sample to Sb(III) prior to the voltammetric analysis. A more common electrochemical approach involves increasing the acidity of the sample solution significantly, for instance to 5 M HCl. researchgate.netup.pt In this highly acidic environment, Sb(V) becomes electrochemically active and can be determined along with the already present Sb(III).

Calculation of Sb(V): The concentration of Sb(V) is then determined by subtracting the initially measured Sb(III) concentration from the total antimony concentration. speciation.net

Various types of working electrodes have been employed for this analysis, including historical use of mercury-based electrodes and more contemporary use of gold, carbon paste, and screen-printed electrodes. up.ptmdpi.comtandfonline.com Gold electrodes, in particular, offer advantages such as high sensitivity and the ability to be used for portable, on-site analysis. speciation.net These voltammetric methods are capable of achieving low detection limits, often in the microgram per liter (µg/L) or parts-per-billion (ppb) range, making them suitable for trace-level research. metrohm.comnih.gov

Advanced Analytical Techniques for Complex Matrices

The analysis of this compound in complex matrices, such as biological fluids or environmental samples, requires highly selective and sensitive techniques to isolate the analyte from interfering substances.

Coupling of Chromatography with Mass Spectrometry (LC-MS, GC-MS)

The combination of a separation technique like chromatography with a highly specific detection method like mass spectrometry provides a powerful tool for quantitative analysis in research.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the predominant technique for the quantification of non-volatile, polar compounds like Stibophen in complex biological samples such as plasma, blood, and tissue extracts. frontiersin.orgnih.govannlabmed.org The methodology involves:

Sample Preparation: A simple protein precipitation step, often using methanol or acetonitrile (B52724), is typically sufficient to prepare the sample for analysis. frontiersin.orgnih.gov

Chromatographic Separation: The sample extract is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. The analyte is separated from matrix components on a reversed-phase column (e.g., C8 or C18). frontiersin.orgnih.gov

Detection and Quantification: The eluent from the chromatography column is introduced into the mass spectrometer. Using an electrospray ionization (ESI) source, the analyte is ionized. Tandem mass spectrometry (MS/MS) is then used for highly selective detection by monitoring a specific fragmentation transition of the parent ion to a product ion. nih.govacs.org This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and sensitivity, minimizing interferences from the sample matrix. nih.gov

LC-MS/MS methods are favored in research for their rapid analysis times, low sample volume requirements, and high throughput capabilities. frontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. researchgate.net this compound, being a polar salt, is non-volatile and therefore not directly amenable to GC-MS analysis. For a GC-MS method to be employed, a chemical derivatization step would be necessary to convert the analyte into a volatile and thermally stable form. jfda-online.comoup.com This process typically involves reacting the analyte with a specific reagent to modify its functional groups. canada.ca While derivatization is used for related metalloids like arsenic, it introduces additional steps to the workflow, which can increase the potential for analytical error and variability. jfda-online.comnih.gov Consequently, LC-MS/MS is generally considered the more direct and suitable approach for analyzing this compound in research settings.

Pre Clinical Research Models and Methodological Innovations for Stibophen Anhydrous Investigations

In Vitro Cell Culture Systems

In vitro cell culture systems are fundamental tools in pre-clinical research, offering controlled environments to study the direct effects of compounds on cells. creative-biolabs.com These systems provide advantages such as not causing harm to animals or humans, being relatively inexpensive, and offering reliability and effectiveness. creative-biolabs.com They are widely used to provide evidence of the biological effects of compounds. creative-biolabs.com

Two-Dimensional (2D) Cell Monolayer Studies

Traditional two-dimensional (2D) cell monolayer cultures involve cells grown in a single layer on a flat substrate. azolifesciences.comnih.gov This method is beneficial for investigations focusing on specific cell types, defined cellular interactions, and higher-throughput phenotyping. nih.gov In 2D cultures, cells receive consistent exposure to factors in the media, such as oxygen, nutrients, and potential drug concentrations, allowing for temporal control of proliferation. nih.gov While widely used and offering scalability, 2D models have limitations in fully recapitulating natural physiological conditions and the complex microenvironment of tissues due to the lack of cell-to-cell and cell-to-matrix interactions found in vivo. azolifesciences.comnih.govresearchgate.net

Three-Dimensional (3D) Cell Culture Models (Spheroids, Organoids)

Three-dimensional (3D) cell culture models, including spheroids and organoids, represent a significant advancement over traditional 2D cultures by providing a more physiologically relevant environment. azolifesciences.comnih.govmdpi.com These models allow cells to grow in three dimensions, facilitating more accurate cell-to-cell interactions and mimicking the complex spatial architecture and microenvironment of tissues and tumors. azolifesciences.comnih.govmdpi.comresearchgate.net

Spheroids are simpler 3D structures consisting of cell aggregates that partially recreate tissue structure and cell interactions. mdpi.comfrontiersin.org They are valuable for studying basic cellular processes, drug screening, and tumor biology, and can be used for drug penetration studies and high-throughput screening. mdpi.comfrontiersin.org Spheroids can be formed from cell cultures or dissociated tissue cells. nih.gov

Organoids are more complex 3D structures derived from stem cells or primary tissues that can self-differentiate and emulate the complexity and functionality of organs. mdpi.comfrontiersin.org They are instrumental in investigating disease mechanisms and developing personalized medicine approaches by providing models that retain the genetic variability of original tissues. mdpi.comfrontiersin.org Organoids can be generated from pluripotent and adult stem cells, as well as from tissue specimens. frontiersin.org While spheroids are typically simple cell aggregates, organoids possess characteristics of a fully differentiated organ. nih.gov

Research using 3D models has shown that gene expression profiles and treatment responses can be more similar to the in vivo situation compared to 2D cultures. frontiersin.org

Microphysiological Systems and Organ-on-a-Chip Platforms

Microphysiological systems (MPS) and Organ-on-a-Chip (OOC) platforms are innovative microfluidic cell culture devices designed to replicate physiological processes at the tissue and organ levels. azolifesciences.commdpi.comnih.gov These systems consolidate multicellular structures, tissue-tissue interfaces, and physicochemical microenvironments to replicate key organ functions. mdpi.com OOC technology enables high-resolution, real-time imaging and analysis of the biochemical, genetic, and metabolic activities of living cells within functional tissue and organ contexts. mdpi.com

OOC devices offer a more accurate in vitro model compared to traditional cell cultures by mimicking the structural and physiological diversity of human tissues and organ units. nih.gov They have the potential to provide improved information about cell mechanical properties, morphology, differentiation, and responses to external stimuli. nih.gov This technology can accelerate research into tissue development, organ physiology, disease etiology, therapeutic approaches, and drug testing. mdpi.com OOC systems are being explored as alternatives to animal models and have the potential to impact personalized therapies. nih.gov

Application of Induced Pluripotent Stem Cells (iPSCs) in Stibophen (B231939) Anhydrous Research

Induced pluripotent stem cells (iPSCs) are derived from reprogrammed adult somatic cells and can differentiate into various cell types. nih.govmdpi.com This technology holds significant potential for disease modeling and drug discovery platforms. mdpi.com iPSCs can be used to create patient-specific cell types, offering a valuable tool for studying diseases and potentially reducing the risk of immune rejection in therapeutic applications. mdpi.comopenaccessjournals.com

In the context of research on compounds like stibophen anhydrous, iPSCs could potentially be differentiated into relevant cell lineages to study the compound's effects on specific tissues or organs in a human-relevant context. The ability to generate genetically matched cell types from individuals could allow for investigations into differential responses to this compound based on genetic makeup. nih.gov

Animal Models for Mechanistic Investigations

Animal models have historically played a vital role in pre-clinical research for understanding the mechanisms of action of potential drugs and their effects within a complex biological system. creative-biolabs.com While in vitro methods offer controlled environments, animal models provide insights into systemic responses, pharmacokinetics, and pharmacodynamics. creative-biolabs.com

In Vivo Studies on Biological Pathway Modulation in Model Organisms

In vivo studies utilizing model organisms have been crucial in understanding how this compound modulates biological pathways. A key finding in this area is the compound's inhibitory effect on phosphofructokinase, an essential enzyme for glycolysis in schistosome worms. wikipedia.orgncats.io This inhibition, occurring at least partly through binding to the enzyme's sulfhydryl (-SH) group, disrupts the worm's energy metabolism, leading to paralysis. wikipedia.org The paralyzed worms lose their attachment in the mesenteric veins, undergo hepatic shift, die, and are subsequently phagocytosed by liver cells. wikipedia.org This specific interaction with phosphofructokinase in the parasite highlights a targeted modulation of a vital metabolic pathway.

While detailed data tables specifically on the modulation of various biological pathways by this compound in a wide range of model organisms were not extensively available within the search results for this compound, the well-documented inhibition of schistosome phosphofructokinase serves as a primary example of its in vivo biological pathway modulation.

Development of Novel Animal Models for Understanding Antimonial Compound Interactions

The study of antimonial compounds, including this compound, has necessitated the development and utilization of various animal models to understand their interactions within a living system. Animal models aim to investigate host-parasite interactions, including pathogenesis and biochemical changes, as well as the in vivo maintenance of parasites and the evaluation of drug candidates. clinsurggroup.us

A principal challenge in using animal models for exploring antimony activity lies in determining the appropriate route of administration and understanding the distribution of the compound to different infection sites. clinsurggroup.us Various animal species have served as experimental hosts for studying leishmaniasis, another parasitic disease treated with antimonials, including BALB/c mice and Syrian golden hamsters, dogs, and monkeys. clinsurggroup.us While these models are used for antimonial compounds generally, their application extends to understanding the behavior and effects of specific compounds like this compound within a complex biological environment.

Structure Activity Relationship Sar Investigations and Comparative Chemical Biology

Stibophen (B231939) Anhydrous SAR at the Molecular Level

Stibophen, with its complex structure incorporating antimony linked to a catechol disulfonate system, exerts its biological effects through specific molecular interactions. Research into its SAR aims to elucidate which parts of the molecule are crucial for binding to and inhibiting its biological targets.

Correlating Structural Features with Enzyme Inhibition Potency

The primary mechanism of action identified for stibophen involves the inhibition of phosphofructokinase (PFK), an essential enzyme in glycolysis wikipedia.orgwikipedia.org. Studies suggest that the trivalent antimony center plays a critical role in this inhibition, likely by binding to sulfhydryl (-SH) groups on the enzyme wikipedia.orgwikipedia.org. The organic ligand surrounding the antimony atom in stibophen, the disulfonatophenoxy and benzodioxastibole moieties, influences the solubility, distribution, and presentation of the antimony center to the enzyme. The presence of sulfonate groups contributes to the compound's water solubility nih.govgenome.jp.

Research findings indicate that the potency of stibophen as a PFK inhibitor is directly linked to the availability and reactivity of the trivalent antimony species at the enzymatic active site. While the exact binding mode can be complex, the interaction with cysteine residues (containing -SH groups) within the enzyme is considered a key factor in its inhibitory effect wikipedia.orgwikipedia.org. Variations in the organic ligand could potentially alter the electronic environment around the antimony, affecting its affinity for these crucial sulfhydryl groups and thus modifying the inhibition potency.

Influence of Stereochemistry on Biological Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly impact a drug's interaction with biological targets, including enzymes and receptors researchfloor.orgmgscience.ac.inresearchgate.net. Different stereoisomers of a chiral compound can exhibit marked differences in biological activity, pharmacokinetics, and metabolism mgscience.ac.innih.gov.

While the provided information does not explicitly detail specific stereochemical studies on stibophen anhydrous itself, the principle of stereochemistry's influence on biological activity is well-established in medicinal chemistry researchfloor.orgmgscience.ac.inresearchgate.netnih.govmdpi.com. For antimony compounds, the coordination environment around the antimony atom can lead to the formation of stereoisomers if the ligands are arranged in a non-superimposable mirror image fashion. The biological target, an enzyme like PFK, is a chiral macromolecule with specific binding pockets that can exhibit selectivity for one stereoisomer over another researchfloor.orgnih.gov. Therefore, if stibophen or its active form in the biological environment possesses chiral centers or exists as different stereoisomers, their distinct three-dimensional structures could lead to differential binding affinities and inhibitory potencies against PFK or other potential targets. Future research specifically investigating the stereochemical aspects of stibophen's interaction with its targets would provide valuable insights into this facet of its SAR.

Design of Analogs to Probe Specific Receptor/Enzyme Binding Sites

The design and synthesis of analogs, or compounds with modified structures based on a lead compound like stibophen, is a common strategy in SAR studies to probe the characteristics of target binding sites and improve biological activity nih.govhumanjournals.comnih.govnih.gov. By systematically altering specific functional groups or regions of the stibophen molecule, researchers can deduce the importance of these features for enzyme binding and inhibition.

For stibophen, the design of analogs would likely involve modifications to the organic ligand structure while retaining or altering the trivalent antimony center. These modifications could include changes to the sulfonate groups, the catechol system, or the linker between the antimony and the organic framework. Studying the inhibitory potency of these analogs against PFK would help map the key interaction points within the enzyme's active site. For example, varying the number or position of sulfonate groups could reveal their role in solubility, cellular uptake, or specific interactions with charged residues in the binding pocket. Similarly, altering the structure of the catechol moiety could provide information about the spatial requirements and potential non-covalent interactions at the binding site. Research in this area aims to identify the minimal structural requirements for activity and to design compounds with enhanced potency or selectivity for the target enzyme.

Comparative Analysis with Other Antimony Compounds

Comparing the SAR of this compound with other antimony compounds, particularly those with different oxidation states or coordination environments, provides a broader understanding of how the chemical nature of antimony influences its biological activity.

Mechanistic Distinctions Among Trivalent and Pentavalent Antimonials in Research

Antimony compounds used in research and therapeutics primarily exist in two oxidation states: trivalent (Sb(III)) and pentavalent (Sb(V)) nih.govpsu.eduresearchgate.netnih.gov. Stibophen is a trivalent antimonial wikipedia.orgwikipedia.orgncats.io. While both classes of compounds exhibit biological activity, particularly against parasites, their precise mechanisms of action and SARs can differ.

Research suggests that pentavalent antimonials, such as sodium stibogluconate (B12781985) and meglumine (B1676163) antimoniate, may act as prodrugs that require reduction to the trivalent form to exert their full biological activity nih.govpsu.eduresearchgate.nettaylorandfrancis.commdpi.com. This reduction is thought to occur within the parasite or host cells nih.govpsu.edutaylorandfrancis.com. Trivalent antimony, being more reactive towards thiols, is considered the ultimately active species in many cases psu.edumdpi.com.

In contrast, trivalent antimonials like stibophen are believed to act more directly by interacting with essential enzymes, particularly those containing sulfhydryl groups wikipedia.orgwikipedia.orgpsu.edumdpi.com. The inhibition of enzymes like PFK by stibophen exemplifies this direct interaction wikipedia.orgwikipedia.org. The mechanistic distinction lies in the requirement for metabolic conversion for pentavalent compounds versus the more direct action of trivalent ones. This difference in mechanism contributes to variations in their SARs, including factors like cellular uptake, distribution, and target specificity. Studies comparing the in vitro activity of trivalent and pentavalent antimony compounds against parasites often show trivalent forms to be more potent, which supports the hypothesis that Sb(III) is the active species psu.edu.

Structural Homologies and Differences with Related Organoantimony Compounds

Stibophen is an organoantimony compound, meaning it contains a carbon-antimony bond or an antimony atom coordinated to organic ligands. Comparing its structure to other related organoantimony compounds used in research highlights key structural features that may influence activity.

Stibophen's structure features a trivalent antimony center coordinated within a benzodioxastibole ring system, further linked to a disulfonatophenoxy group wikipedia.orgnih.govgenome.jp. Other organoantimony compounds can have different coordination geometries around the antimony atom and varying organic ligands. For instance, some might involve antimony directly bonded to carbon atoms in alkyl or aryl chains, while others might feature antimony coordinated to oxygen, sulfur, or nitrogen atoms within organic frameworks.

Interactive Data Table: Illustrative Comparison of Antimony Compound Potency (Hypothetical Data)